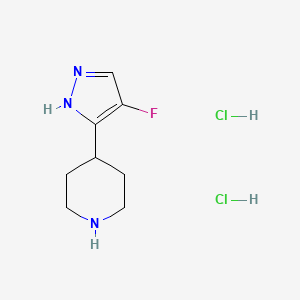
4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of fluorinated pyrazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride typically involves the fluorination of pyrazole derivatives. One common method is the use of electrophilic fluorinating agents such as SelectfluorTM in acetonitrile at elevated temperatures (e.g., 90°C) to introduce the fluorine atom into the pyrazole ring . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar electrophilic fluorinating agents. The reaction conditions are carefully controlled to ensure consistent quality and yield. The final product is often purified through crystallization or chromatography techniques to obtain the dihydrochloride salt form.
化学反应分析
Types of Reactions
4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or piperidine rings.
Substitution: The fluorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.
科学研究应用
4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties
作用机制
The mechanism of action of 4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to modulate various biological processes.
相似化合物的比较
Similar Compounds
- 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine
- 4-(1H-pyrazol-3-yl)piperidine dihydrochloride hydrate
- 4-(4-fluoro-1-phenyl-1H-pyrazol-3-yl)piperidine hydrochloride
Uniqueness
4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride is unique due to the presence of the fluorine atom in the pyrazole ring, which imparts distinct chemical and biological properties. This fluorinated compound exhibits enhanced stability and reactivity compared to its non-fluorinated counterparts, making it valuable for various applications in research and industry .
属性
分子式 |
C8H14Cl2FN3 |
|---|---|
分子量 |
242.12 g/mol |
IUPAC 名称 |
4-(4-fluoro-1H-pyrazol-5-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C8H12FN3.2ClH/c9-7-5-11-12-8(7)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H,11,12);2*1H |
InChI 键 |
YDGLERUDCCTHKG-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1C2=C(C=NN2)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate](/img/structure/B13508026.png)
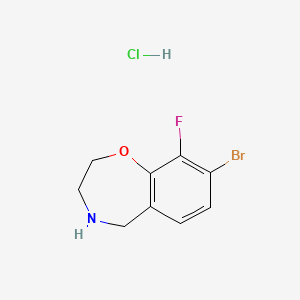

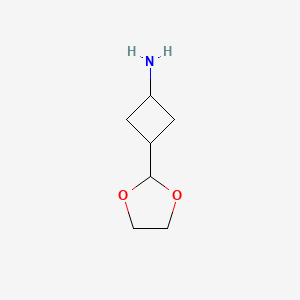
![6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13508046.png)
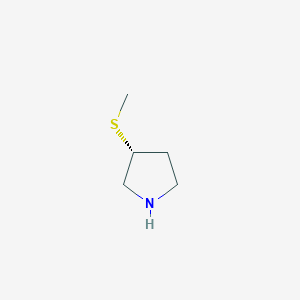
![6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B13508058.png)
![1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one](/img/structure/B13508067.png)
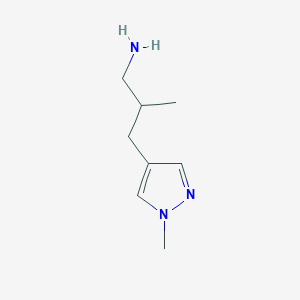
![ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13508091.png)
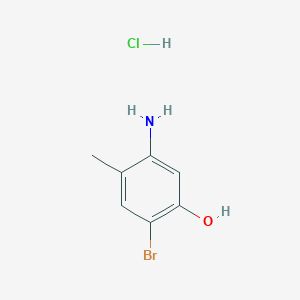
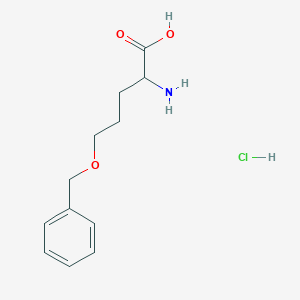
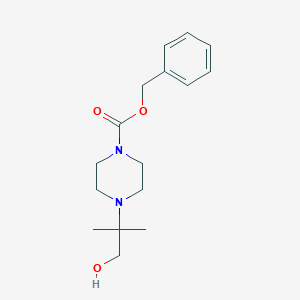
![1-[(1Z)-2-bromoethenyl]-4-fluorobenzene](/img/structure/B13508114.png)
